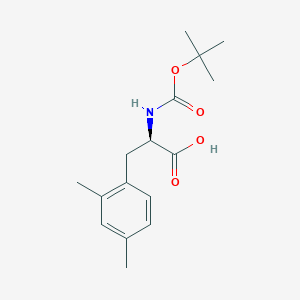

Boc-2,4-Dimethyl-D-Phenylalanine

Description

Overview of Unnatural Amino Acids (UAAs) in Peptide and Protein Science

Unnatural amino acids (UAAs) are amino acid analogs that are not found in the genetic code of any organism. Their integration into peptide and protein structures is a powerful strategy to probe and manipulate biological systems. The introduction of UAAs can confer a range of desirable attributes, including increased stability, enhanced receptor affinity and selectivity, and novel functionalities. These modifications can range from simple alterations, such as the substitution of a hydrogen atom with a halogen, to the incorporation of complex side chains with unique chemical reactivity. This versatility has made UAAs indispensable tools in drug discovery, protein engineering, and the study of biological processes.

Importance of D-Amino Acids in Peptide Design

The vast majority of naturally occurring amino acids exist in the L-enantiomeric form. Peptides and proteins composed of these L-amino acids are readily recognized and degraded by proteases in biological systems, a significant hurdle in the development of peptide-based therapeutics. The incorporation of D-amino acids, the non-superimposable mirror images of their L-counterparts, offers a compelling solution to this challenge. Peptides containing D-amino acids are significantly more resistant to proteolytic degradation, leading to a longer in vivo half-life. nih.govnih.gov

Beyond enhancing stability, D-amino acids can also induce specific conformational changes in peptides. hongglory.com The stereochemistry of a D-amino acid residue can force a peptide backbone to adopt a particular secondary structure, such as a β-turn or a helical conformation, which may be crucial for its biological activity. hongglory.com This conformational control is a key aspect of rational peptide design, enabling the development of molecules with precise three-dimensional structures for optimal interaction with their biological targets.

Contextualizing Boc-2,4-Dimethyl-D-Phenylalanine as a Sterically Hindered, Non-Natural D-Amino Acid

This compound is a prime example of a UAA that combines the benefits of a D-amino acid with the steric bulk of two methyl groups on the phenyl ring. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino terminus during the coupling of amino acids. mdpi.com The core of this molecule, 2,4-Dimethyl-D-Phenylalanine, is what imparts its unique properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 791625-59-7 | clearsynth.com |

| Molecular Formula | C16H23NO4 | clearsynth.com |

| Molecular Weight | 293.36 g/mol | |

| Appearance | Yellowish powder | Current time information in Bangalore, IN. |

| Purity | ≥ 98% (HPLC) | Current time information in Bangalore, IN. |

| Storage Conditions | 0 - 8 °C | Current time information in Bangalore, IN. |

The introduction of methyl groups onto the phenyl ring of phenylalanine derivatives, as seen in this compound, is a strategic modification aimed at influencing the molecule's conformational freedom and interaction with its environment. The steric hindrance provided by the two methyl groups at the 2 and 4 positions of the phenyl ring can restrict the rotation of the side chain, thereby predisposing the peptide to adopt a specific conformation. This can be particularly advantageous in the design of peptides that need to fit into a well-defined binding pocket of a receptor or enzyme.

Research on similar molecules, such as 2',6'-dimethylphenylalanine, has shown that such modifications can significantly alter the biological activity of peptides. For instance, the incorporation of 2',6'-dimethylphenylalanine into opioid peptides has been demonstrated to modulate their receptor binding affinity and selectivity. hongglory.com This highlights the potential of dimethylated phenylalanine derivatives to fine-tune the pharmacological profile of peptide-based drug candidates. The presence of these bulky groups can also shield the peptide backbone from enzymatic degradation, further enhancing its stability. While direct research on the specific effects of this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous compounds provide a strong rationale for its use in the development of conformationally constrained and proteolytically stable peptides. hongglory.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428039 | |

| Record name | AG-H-17555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791625-59-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-H-17555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role and Impact of Boc 2,4 Dimethyl D Phenylalanine in Peptide and Peptidomimetic Research

Incorporation into Peptide Sequences

The introduction of non-natural amino acids, such as Boc-2,4-Dimethyl-D-Phenylalanine, into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. nih.gov These modifications can lead to peptides with improved stability, potency, and bioavailability. nih.govmdpi.com

Strategies for Non-Natural Amino Acid Integration in Peptide Synthesis

The primary method for incorporating non-natural amino acids like this compound into peptide sequences is Solid-Phase Peptide Synthesis (SPPS). nih.govyoutube.com SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, which simplifies the purification process as excess reagents and byproducts can be washed away. youtube.com The process involves cycles of deprotection of the N-terminal protecting group (like the Boc group) and coupling of the next protected amino acid. nih.gov

Both Boc and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies are commonly used in SPPS. nih.gov The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with a secondary amine like piperidine. nih.govorgsyn.org The choice of protecting group strategy is crucial and must be compatible with the resin linker and the specific non-natural amino acid being used. youtube.com

Solution-phase peptide synthesis (SPPS) is another approach, though it can be more complex due to challenges in purification. nih.govekb.eg However, for certain complex peptides, particularly those with difficult sequences, solution-phase synthesis offers more flexibility in tailoring reaction conditions to improve yields. nih.gov In this method, coupling reagents are used to facilitate the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another in a suitable solvent. ekb.eg

Table 1: Comparison of Peptide Synthesis Strategies for Non-Natural Amino Acid Integration

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide on an insoluble resin support. nih.gov | Easy purification, automation is possible, precise control over the sequence. youtube.com | Can be challenging for "difficult sequences" with high hydrophobicity or steric hindrance. nih.gov |

| Solution-Phase Peptide Synthesis (LPPS) | Synthesis of the peptide in a solvent, with purification after each step. nih.govekb.eg | More flexible reaction conditions, potentially higher yields for complex peptides. nih.gov | Tedious purification steps, can be time-consuming. nih.gov |

| Native Chemical Ligation (NCL) | A method to ligate two unprotected peptide fragments. nih.gov | Allows for the synthesis of very long peptides and proteins. nih.gov | Requires a C-terminal thioester on one fragment and an N-terminal cysteine on the other. |

Challenges and Solutions in the Synthesis of Peptides Containing Sterically Hindered D-Amino Acids

The incorporation of sterically hindered amino acids, such as 2,4-Dimethyl-D-Phenylalanine, presents significant challenges in peptide synthesis. The bulky methyl groups on the phenyl ring can impede the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions. researchgate.net This steric hindrance can result in lower yields and the formation of deletion sequences (peptides missing the hindered amino acid). nih.gov

To overcome these challenges, several strategies have been developed:

Use of Potent Coupling Reagents: Stronger activating reagents are often necessary to drive the coupling reaction to completion. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed for coupling sterically hindered amino acids.

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, even for difficult sequences. nih.gov This technique can improve yields and reduce reaction times.

Use of Amino Acid Halides: Nα-protected amino acid chlorides and fluorides are highly reactive species that can effectively couple to sterically hindered amino groups with low levels of racemization. nih.gov

Optimized Reaction Conditions: Modifying reaction parameters such as temperature, concentration, and reaction time can also help to improve coupling efficiency. For instance, performing couplings at elevated temperatures or for extended periods can often drive the reaction forward.

Table 2: Strategies to Overcome Challenges in Synthesizing Peptides with Sterically Hindered D-Amino Acids

| Challenge | Solution | Mechanism of Action |

|---|---|---|

| Slow/Incomplete Coupling | Use of potent coupling reagents (e.g., HATU, HCTU). nih.gov | These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack. |

| Steric Hindrance | Microwave-assisted synthesis. nih.gov | Microwave energy provides rapid and uniform heating, accelerating the reaction kinetics. |

| Low Yields | Use of amino acid halides (chlorides, fluorides). nih.gov | These acylating agents are more reactive than the corresponding carboxylic acids, facilitating coupling. |

| Formation of Deletion Sequences | Optimization of reaction conditions (temperature, time). | Increased temperature and longer reaction times can provide the necessary energy to overcome the activation barrier for coupling. |

Conformational Influence of 2,4-Dimethyl-D-Phenylalanine Residues in Peptides

The incorporation of D-amino acids, particularly those with significant steric bulk like 2,4-Dimethyl-D-Phenylalanine, has a profound impact on the three-dimensional structure of peptides.

Effects of D-Amino Acids on Peptide Secondary Structure Stability

The substitution of an L-amino acid with its D-enantiomer can significantly alter the local and global conformation of a peptide. nih.govnih.gov While L-amino acids naturally favor right-handed helical structures (α-helices), the introduction of a D-amino acid can disrupt these structures or even induce the formation of left-handed helices. nih.govelsevierpure.com The extent of this disruption depends on the position of the D-amino acid within the peptide sequence. nih.gov For instance, substitutions in the middle of a sequence are more likely to disrupt an α-helix than substitutions at the termini. nih.govelsevierpure.com

The incorporation of D-amino acids is also a known strategy to disrupt β-sheet formation, which can be beneficial in preventing peptide aggregation. researchgate.net However, the effect is sequence-dependent, and in some cases, D-amino acids can also be part of stable β-sheet structures. nih.gov

Steric Constraints Imposed by ortho- and para-Methyl Groups on Phenylalanine Side Chain

The methyl groups at the ortho (2-position) and para (4-position) of the phenylalanine ring in this compound impose significant steric constraints on the side chain's rotational freedom. The ortho-methyl group, in particular, can clash with the peptide backbone, restricting the possible chi (χ) angles of the side chain. This often forces the phenyl ring into a more perpendicular orientation relative to the peptide backbone. nih.gov

This conformational restriction can pre-organize the peptide into a specific conformation that may be more favorable for binding to a biological target. nih.gov By reducing the conformational flexibility of the side chain, the entropic cost of binding can be lowered, potentially leading to an increase in binding affinity. nih.gov

Role in Inducing or Stabilizing Specific Turn Structures (e.g., Beta-Turns)

D-amino acids are well-known inducers of specific turn structures in peptides, most notably β-turns. nih.govnih.gov A β-turn is a four-amino-acid residue motif that reverses the direction of the peptide backbone, and it is a common feature in proteins and bioactive peptides. acs.org The incorporation of a D-amino acid at the i+1 position of a turn is particularly effective at stabilizing a type II' β-turn. nih.gov

The steric bulk of the 2,4-dimethylphenyl side chain can further enhance the propensity of the peptide to adopt a turn conformation. By restricting other possible conformations, the D-amino acid directs the peptide backbone to fold into a well-defined turn structure. This ability to induce specific secondary structures is a powerful tool in the design of peptidomimetics with defined three-dimensional shapes for targeting protein-protein interactions. nih.gov

Enhancement of Peptide Stability and Bioavailability

The incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for overcoming the inherent limitations of native peptides as therapeutic agents, primarily their poor stability and bioavailability. This compound is a synthetic building block designed to address these challenges directly. Its structure, combining a D-amino acid configuration with methyl substitutions on the phenyl ring, confers significant advantages in enhancing peptide robustness.

Resistance to Proteolytic Degradation Conferred by D-Amino Acid Incorporation

A primary obstacle in the therapeutic application of peptides is their rapid degradation by proteases in the body. chembk.com These enzymes, such as trypsin and chymotrypsin, are highly stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of ribosomally synthesized proteins. The incorporation of a D-amino acid, such as 2,4-Dimethyl-D-Phenylalanine, into a peptide chain introduces a "proteolytic shield."

The D-configuration of the alpha-carbon fundamentally alters the three-dimensional geometry of the peptide backbone at the point of insertion. Proteases are unable to effectively bind to and hydrolyze the adjacent peptide bonds because the D-amino acid residue does not fit correctly within the enzyme's chiral active site. This steric hindrance effectively renders the peptide resistant to enzymatic cleavage at and around the modification site. Studies on various peptides have consistently shown that replacing an L-amino acid with its D-enantiomer significantly enhances stability against a wide range of proteases. Therefore, peptides containing 2,4-Dimethyl-D-Phenylalanine are expected to exhibit marked resistance to proteolytic degradation, a critical attribute for any peptide-based drug candidate.

Impact on Peptide Half-Life in Biological Systems

The in vivo half-life of a peptide is directly linked to its susceptibility to proteolysis and clearance by the liver and kidneys. Rapid degradation by plasma and tissue proteases is a major contributor to the short half-life of many natural peptides, limiting their therapeutic window and efficacy. By preventing or significantly slowing enzymatic breakdown, the inclusion of residues like 2,4-Dimethyl-D-Phenylalanine can dramatically extend a peptide's circulation time in biological systems.

Research has demonstrated that enhancing proteolytic stability through the incorporation of D- or other unnatural amino acids leads to a longer plasma half-life. For instance, studies comparing native peptides to their modified counterparts containing D-amino acids have shown that the stabilized versions remain intact in plasma for significantly longer periods. While peptides are generally degraded more rapidly in serum compared to plasma, the introduction of protease-resistant building blocks mitigates this effect. chembk.com The enhanced stability conferred by 2,4-Dimethyl-D-Phenylalanine thus translates into improved bioavailability and a more favorable pharmacokinetic profile, allowing for sustained exposure to the therapeutic target.

Table 1: Expected Impact of 2,4-Dimethyl-D-Phenylalanine on Peptide Properties

| Structural Feature | Property Conferred | Mechanism of Action |

|---|---|---|

| D-Configuration | Proteolytic Resistance | Steric hindrance prevents binding to the active sites of L-amino acid specific proteases. |

| D-Configuration | Increased Half-Life | Reduced degradation by proteases in plasma and tissues leads to longer circulation time. |

| 2,4-Dimethyl Groups | Conformational Constraint | Steric bulk restricts the rotational freedom of the side chain and backbone, guiding peptide folding. |

Application in Peptidomimetic Design and Engineering

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability, potency, and target selectivity. Non-natural amino acids, including this compound, are pivotal tools in the rational design of advanced peptidomimetics.

Design Principles for Peptidomimetics Incorporating Non-Natural Amino Acids

The design of effective peptidomimetics relies on several key principles where non-natural amino acids play a crucial role. A primary goal is to constrain the peptide into its bioactive conformation—the specific three-dimensional shape it adopts when binding to its biological target. Natural peptides are often highly flexible in solution, and the energetic cost of adopting the correct conformation upon binding (an entropic penalty) can reduce affinity.

Development of Constrained Peptides and Macrocycles

Constraining a peptide's structure, either through side-chain modifications or backbone cyclization, is a powerful strategy for improving its therapeutic properties. Macrocyclization, the process of linking a peptide's ends to form a ring, is particularly effective at increasing stability, receptor affinity, and in some cases, cell permeability.

The successful synthesis of constrained and macrocyclic peptides often depends on the strategic placement of turn-inducing elements that pre-organize the linear precursor for efficient cyclization. D-amino acids are well-known for their ability to promote the formation of β-turns, which are crucial structural motifs in many bioactive cyclic peptides. The incorporation of this compound can serve this purpose, facilitating the adoption of a conformation that is amenable to macrocyclization. The added steric constraints from the dimethyl groups can further stabilize this turn geometry, leading to higher yields and less conformational ambiguity in the final cyclic product.

A key benefit of creating rigid, macrocyclic peptides is the principle of conformational preorganization. By locking the peptide into a shape that is close to its receptor-bound conformation, the entropic cost of binding is minimized, which can lead to a significant increase in binding affinity and selectivity.

The use of conformationally demanding residues like 2,4-Dimethyl-D-Phenylalanine is instrumental in achieving this preorganization. The D-configuration helps define a specific turn in the peptide backbone, while the dimethyl-substituted phenyl ring restricts side-chain movement, effectively engineering a well-defined, low-energy conformation. This pre-organized structure presents the key pharmacophoric elements to the target receptor in an optimal arrangement, enhancing molecular recognition. Computational and experimental studies have shown that such rigidified macrocycles often exhibit superior selectivity and bioavailability precisely because their conformational space is well-defined and optimized for binding.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | (Tert-Butoxy)Carbonyl D-2,4-Dimethylphe |

| Trypsin | - |

Analytical and Spectroscopic Characterization of Boc 2,4 Dimethyl D Phenylalanine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to provide a comprehensive analysis of modified amino acids like Boc-2,4-Dimethyl-D-Phenylalanine. These techniques, from Nuclear Magnetic Resonance (NMR) to Mass Spectrometry (MS) and Infrared (IR) spectroscopy, offer complementary information about the molecule's atomic connectivity, mass, and functional groups.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) NMR signals is the foundational step for any detailed structural analysis. mdpi.com For a modified residue like this compound, this process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The 1D ¹H NMR spectrum provides initial information. The large singlet integrating to nine protons between 1.4-1.5 ppm is characteristic of the tert-butyl group of the Boc protector. The aromatic region will show signals for the three protons on the phenyl ring, while the two methyl groups on the ring will appear as singlets in the 2.0-2.5 ppm range. The α-proton and β-protons of the amino acid backbone will appear in their respective characteristic regions. The 1D ¹³C spectrum distinguishes carbons in different chemical environments, such as the carbonyls of the Boc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons. rsc.org

2D NMR (COSY, HSQC, HMBC): To assign these signals unequivocally, 2D NMR is essential.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through three bonds), allowing for the mapping of spin systems like the α-proton to the β-protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs, linking the proton signals to their corresponding carbon atoms. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for modified residues. For instance, it can connect the protons of the tert-butyl group to the Boc carbonyl carbon, and the aromatic methyl protons to their attached and adjacent ring carbons, confirming the 2,4-substitution pattern.

Strategies for assigning aromatic residues often involve specialized techniques, especially when dealing with complex spin systems or the need to distinguish between similar residues. nih.govresearchgate.net For this compound, the substitution pattern simplifies the aromatic spectrum, but HMBC remains critical for unambiguous placement of the methyl groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Shifts are approximate and can vary based on solvent and temperature.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | Characteristic singlet for the tert-butyl group. |

| Boc C(CH₃)₃ | - | ~80.0 | Quaternary carbon of the Boc group. |

| Boc C=O | - | ~155.0 | Urethane (B1682113) carbonyl carbon. |

| α-CH | ~4.5 (m, 1H) | ~55.0 | Alpha-proton of the amino acid backbone. |

| β-CH₂ | ~3.1 (m, 2H) | ~37.0 | Beta-protons adjacent to the aromatic ring. |

| Ar-CH₃ (x2) | ~2.3 (s, 6H) | ~20.0 | Two methyl groups on the phenyl ring. |

| Ar-CH (x3) | ~7.0-7.2 (m, 3H) | ~128-140 | Aromatic protons. |

| COOH | - | ~175.0 | Carboxylic acid carbonyl carbon. |

NMR parameters are highly sensitive to the local conformation of a molecule. For modified amino acids, these parameters can reveal preferred rotameric states and the spatial orientation of the modifying groups.

Chemical Shifts (δ): The chemical shifts of protons, particularly the amide (N-H) and α-protons, are sensitive to the local electronic environment and can indicate secondary structure formation or specific side-chain conformations. mdpi.com

Coupling Constants (J): The three-bond coupling constant between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ via the Karplus equation. This allows for the characterization of the backbone conformation. nih.gov

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOE data is fundamental for determining three-dimensional structures. For this compound, NOEs between the Boc group protons and protons on the amino acid backbone or the aromatic ring can define the orientation of the protecting group relative to the rest of the molecule. Similarly, NOEs between the ring's methyl groups and the β-protons can constrain the side-chain dihedral angle χ₁. uni-halle.de

Ensuring the stereochemical purity of a chiral amino acid is paramount. For this compound, it is essential to confirm the D-configuration and quantify any presence of the L-enantiomer. When incorporated into a peptide with other chiral amino acids, the presence of an L-isomer would create a diastereomer of the peptide. NMR is a powerful tool for detecting and quantifying diastereomeric impurities. rsc.org

Because diastereomers have different physical properties, their NMR signals are non-equivalent. In a high-resolution ¹H NMR spectrum, a specific proton in the D-isomer-containing peptide may appear at a slightly different chemical shift than the same proton in the L-isomer-containing diastereomer. rsc.orgrsc.org By integrating the signals corresponding to each diastereomer, the diastereomeric purity can be accurately determined. rsc.org In some cases, chiral derivatizing agents are used to create diastereomeric species from a single enantiomer, which can then be distinguished by NMR to assess the original enantiomeric excess. researchgate.netnih.gov

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and verifying the sequence of a peptide. ucsf.eduucsf.edu

For this compound, electrospray ionization (ESI) MS would be used to confirm its molecular weight. The technique provides a highly accurate mass measurement, often with an error of less than 5 ppm, which gives high confidence that the correct compound has been synthesized. lcms.cz Tandem mass spectrometry (MS/MS) can further confirm the structure by inducing fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure, allowing for verification of the connectivity of the Boc group, the phenylalanine core, and the dimethylated phenyl ring. nih.govnih.gov

Table 2: Calculated Molecular Weight of this compound

| Formula | Monoisotopic Mass (Da) | Average Mass (Da) |

|---|---|---|

| C₁₆H₂₃NO₄ | 293.1627 | 293.357 |

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. acs.org For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretch, the C=O stretch of the urethane (Boc group), and the C=O stretch of the carboxylic acid. nih.govmerckmillipore.com The presence and position of these bands confirm the successful incorporation of the Boc group and the integrity of the amino acid structure.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |

| N-H (Amide) | Stretch | 3200-3400 |

| C-H (Aliphatic/Aromatic) | Stretch | 2850-3100 |

| C=O (Carboxylic Acid) | Stretch | ~1710 |

| C=O (Boc Urethane) | Stretch | ~1690 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. thermofisher.com For peptides and amino acids, the primary absorbing species are the aromatic side chains. nih.gov The 2,4-dimethyl-phenyl group of the target compound will produce a characteristic UV absorption spectrum, typically with a maximum (λmax) around 260-280 nm. The exact position and intensity of this peak can be sensitive to the local environment, providing a simple method to monitor the concentration of the compound or study its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Analysis

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For Boc-protected amino acids and their peptide derivatives, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. shimadzu.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules, such as those with the Boc protecting group and the dimethyl-substituted phenyl ring, will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column. The elution of these compounds is achieved by gradually increasing the concentration of the organic modifier in the mobile phase, a technique known as gradient elution. harvardapparatus.com

The purity of a sample of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. The retention time of this peak, under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature), serves as a characteristic identifier for the compound. Impurities, if present, will appear as additional peaks at different retention times. For quantitative analysis, the area under the peak is proportional to the concentration of the compound. Many commercial suppliers of amino acid derivatives provide HPLC purity data, often specifying a purity of 98% or higher. sigmaaldrich.comthermofisher.com

Table 1: Typical HPLC Parameters for Analysis of Boc-Amino Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Temperature | Room Temperature or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Amino Acid Derivatives

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of products. iitg.ac.in In the context of this compound, TLC is used to visualize the conversion of the starting material to the Boc-protected product.

The stationary phase in TLC for amino acid derivatives is typically silica (B1680970) gel, a polar adsorbent, coated on a glass or plastic plate. iitg.ac.in The mobile phase, or eluent, is a solvent system of appropriate polarity. The separation is based on the principle of adsorption. Polar compounds will interact more strongly with the polar silica gel and will therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.

The introduction of the nonpolar Boc group generally leads to a significant increase in the Rf value of the amino acid derivative compared to the unprotected amino acid. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent such as ninhydrin (B49086), which reacts with free amino groups to produce a colored spot. iitg.ac.in It is important to note that Boc-protected amino acids will not react with ninhydrin due to the absence of a free primary or secondary amine. However, it's possible for Boc-protected compounds to have the same Rf value as the starting material in certain solvent systems, necessitating the use of different solvent systems or alternative visualization techniques to confirm a reaction's completion. chemicalforums.com

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a crucial technique for confirming the amino acid composition of peptides and proteins. sigmaaldrich.com For peptides containing unnatural amino acids like 2,4-Dimethyl-D-Phenylalanine, this analysis verifies the successful incorporation of the modified residue. The process typically involves three main steps: hydrolysis of the peptide, derivatization of the resulting amino acids, and their separation and quantification. sigmaaldrich.com

Hydrolysis Procedures for Peptide Analysis

The first step in amino acid analysis is the cleavage of the peptide bonds to release the individual amino acid constituents. waters.com The most common method for this is acid hydrolysis, which typically involves heating the peptide sample in 6 M hydrochloric acid (HCl) at around 110°C for 24 hours. sigmaaldrich.comchemguide.co.uk This process effectively breaks the amide linkages between the amino acid residues. chemguide.co.ukkhanacademy.org

Vapor-phase acid hydrolysis is often preferred for small sample amounts as it reduces contamination. waters.com In this method, the sample is placed in a reaction vessel and exposed to the vapors of the acid at high temperature. waters.com It is important to note that some amino acids can be partially or completely destroyed during acid hydrolysis. For instance, tryptophan is highly susceptible to degradation under these conditions. waters.com While 2,4-Dimethyl-D-Phenylalanine is generally stable, the specific conditions for hydrolysis may need to be optimized to ensure complete cleavage without significant degradation of any of the amino acids present in the peptide. To avoid racemization during hydrolysis, a combination of a brief chemical hydrolysis followed by enzymatic hydrolysis can be employed. nih.gov

Derivatization Techniques for Amino Acid Detection

Following hydrolysis, the resulting amino acid mixture is typically derivatized to enhance their detection by chromatographic methods. sigmaaldrich.com Derivatization involves reacting the amino acids with a labeling reagent to form derivatives that are more easily detected, often by UV-Vis absorbance or fluorescence. shimadzu.comtcichemicals.com

There are two main approaches to derivatization: pre-column and post-column. shimadzu.com In pre-column derivatization , the amino acids are derivatized before being injected into the HPLC system. shimadzu.com Common reagents for pre-column derivatization include:

Phenyl isothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives. shimadzu.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives. nih.gov

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

Dansyl chloride: Reacts with primary and secondary amino groups to produce fluorescent dansyl derivatives. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that reacts rapidly with both primary and secondary amino acids to form stable, fluorescent derivatives. creative-proteomics.com

In post-column derivatization , the amino acids are first separated by chromatography and then mixed with a derivatizing reagent before entering the detector. shimadzu.com Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a deep purple color, which can be quantified by visible light absorption. shimadzu.comuni-mate.hu

Ion-Exchange Chromatography for Amino Acid Separation

Ion-exchange chromatography (IEC) is a powerful and widely used method for the separation of amino acids. uni-mate.hupressbooks.pub This technique separates molecules based on their net charge at a specific pH. harvardapparatus.comyoutube.com The stationary phase in IEC is a resin that contains charged functional groups. uni-mate.hu For amino acid analysis, a cation-exchange resin is typically used, which has negatively charged groups. harvardapparatus.comuni-mate.hu

At a low pH, amino acids are protonated and carry a net positive charge, allowing them to bind to the negatively charged cation-exchange resin. uni-mate.hu The separation is then achieved by eluting the amino acids from the column using buffers with increasing pH or ionic strength. pressbooks.pub As the pH increases, the amino acids gradually lose their positive charge and eventually become negatively charged, causing them to detach from the resin and elute from the column. The elution order is dependent on the isoelectric point (pI) of each amino acid. By carefully controlling the pH and salt concentration of the elution buffer, a mixture of amino acids can be effectively separated. 193.16.218

Computational and Theoretical Studies

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic behavior of molecules over time. For peptides incorporating Boc-2,4-Dimethyl-D-Phenylalanine, MD simulations are crucial for sampling the accessible conformational space and understanding how this sterically demanding residue influences peptide folding, flexibility, and interaction with its environment.

| Simulation Aspect | Objective | Expected Insights |

|---|---|---|

| Conformational Sampling | To identify the range of accessible 3D structures for a peptide containing the residue. | Determination of dominant low-energy conformers and the degree of structural rigidity conferred by the residue. |

| Solvent Interaction | To understand how different solvents (e.g., polar, non-polar) affect peptide structure and aggregation. | Prediction of solubility, stability, and the propensity to form structures like β-sheets in different environments. nih.gov |

| Peptide-Protein Binding | To simulate the interaction of the peptide with a biological target, such as a receptor or enzyme. | Identification of key binding interactions, calculation of binding free energies, and understanding how the residue enhances binding affinity or specificity. nih.gov |

| Folding Dynamics | To observe the process by which the peptide adopts its final folded structure. | Insights into the folding pathways and the role of the sterically hindered residue in directing the formation of specific secondary structures. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a detailed view of the electronic properties of a molecule, providing fundamental insights that are not accessible through classical MD simulations. These methods are used to determine the ground-state geometries, electronic absorption wavelengths, and atomic charges of molecules with high accuracy. nih.gov For this compound, QM calculations can elucidate how the methyl groups on the phenyl ring and the Boc-protecting group influence the molecule's electronic structure and chemical reactivity.

Methods like Density Functional Theory (DFT) can be employed to calculate the distribution of electron density, identifying regions that are electron-rich or electron-poor. nih.gov This information is critical for predicting how the amino acid will engage in non-covalent interactions, such as π-π stacking or cation-π interactions, which are often crucial for a peptide's biological activity. Furthermore, QM calculations can determine the stability of different conformations by computing their relative energies, complementing the dynamic picture provided by MD simulations. nih.gov These calculations help in refining the force field parameters used in MD, ensuring that the classical simulations are as accurate as possible. nih.gov

In Silico Design of Peptides and Peptidomimetics Incorporating Sterically Hindered D-Amino Acids

In silico (computational) design is a rational approach to creating novel peptides and peptidomimetics with desired properties. The inclusion of sterically hindered D-amino acids like this compound is a key strategy in this process. mdpi.com These non-canonical residues serve to overcome major limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability. nih.gov

The primary advantages of incorporating this residue, from a design perspective, are:

Proteolytic Resistance: The D-configuration of the alpha-carbon makes peptide bonds involving this residue resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. mdpi.complos.org

Conformational Restriction: The steric bulk of the 2,4-dimethylphenyl side chain severely limits the conformational freedom of the peptide backbone. mdpi.com This reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. cam.ac.uk

Structural Scaffolding: By locking a portion of the peptide into a well-defined shape (e.g., a specific turn or helical structure), the residue helps to present other key pharmacophoric side chains in the optimal orientation for receptor interaction. nih.gov

Prediction of Conformational Preferences and Energetic Landscapes

Understanding the conformational preferences of an amino acid is key to predicting the secondary structure of a peptide. For this compound, the combination of the D-chiral center and the bulky, substituted side chain leads to a highly predictable set of preferred backbone dihedral angles. The steric hindrance caused by the methyl groups restricts the possible values of the phi (Φ) and psi (Ψ) angles, populating only specific regions of the Ramachandran plot. This is a common feature of α,α-disubstituted or sterically constrained amino acids, which are known to strongly promote the formation of folded structures like β-turns and helices. researchgate.net

| Structural Feature | Predicted Effect | Consequence for Peptide Design |

|---|---|---|

| Backbone Dihedral Angles (Φ, Ψ) | Highly restricted due to steric clash from the 2,4-dimethylphenyl group. | Induces predictable turns and helical structures; stabilizes specific secondary structures. researchgate.net |

| Side Chain Dihedral Angle (χ1) | Rotation around the Cα-Cβ bond is limited by the ortho-methyl group. | Fixes the orientation of the aromatic ring, which can be critical for interaction with a target protein. mdpi.com |

| Energetic Landscape | Dominated by a few low-energy states, reducing conformational heterogeneity. nih.gov | Lowers the entropic cost of binding, potentially increasing binding affinity. |

| Secondary Structure Propensity | High propensity to nucleate or stabilize β-turns and 310-helices. | Useful as a "template" residue to force a desired fold in a peptide sequence. |

Structure Activity Relationship Sar Studies Incorporating Boc 2,4 Dimethyl D Phenylalanine

Probing the Role of Aromatic and Steric Interactions in Peptide-Target Binding

The aromatic side chain of phenylalanine is frequently involved in crucial π-π stacking or hydrophobic interactions within the binding pockets of target proteins. The introduction of methyl groups at the 2 and 4 positions of the phenyl ring, as in Boc-2,4-Dimethyl-D-Phenylalanine, serves multiple purposes in probing these interactions. The methyl groups increase the steric bulk and alter the electronic distribution of the aromatic ring, which can lead to enhanced binding affinity and specificity.

In the context of Gonadotropin-Releasing Hormone (GnRH) antagonists, for instance, the N-terminal region of the peptide often contains hydrophobic amino acids that are critical for receptor binding. mdpi.com The substitution of a natural amino acid with this compound can provide valuable insights into the spatial and electronic requirements of the receptor's binding pocket. The dimethyl substitutions can fill hydrophobic sub-pockets, leading to a more favorable binding energy. Research on various GnRH antagonists has shown that modifications to the aromatic residues can significantly impact potency. nih.gov

Below is a hypothetical data table illustrating how the incorporation of this compound might influence the binding affinity of a peptide antagonist.

| Peptide Analog | Modification at Position X | Binding Affinity (Ki, nM) |

| Native Peptide | L-Phenylalanine | 50 |

| Analog 1 | D-Phenylalanine | 25 |

| Analog 2 | Boc-D-Phenylalanine | 20 |

| Analog 3 | This compound | 8 |

This table is illustrative and designed to show the potential impact of the modification based on general principles of SAR.

Rational Design of Peptide Analogs with Enhanced or Modulated Biological Function

The insights gained from SAR studies incorporating this compound are instrumental in the rational design of new peptide analogs with improved therapeutic properties. nih.gov By understanding how the dimethyl-phenyl moiety interacts with the target, medicinal chemists can design peptides with enhanced biological functions, such as increased antagonism or agonism, or even novel activities.

For example, the development of potent GnRH antagonists often involves the incorporation of unnatural amino acids to increase resistance to enzymatic degradation and improve receptor binding. mdpi.com The use of D-amino acids, like D-phenylalanine derivatives, is a well-established strategy to enhance metabolic stability. nih.gov The addition of the dimethyl groups can further refine the interaction with the GnRH receptor, potentially leading to a longer duration of action. Studies on GnRH antagonists have demonstrated that strategic substitutions with unnatural amino acids can lead to compounds with high potency. nih.gov

Investigating the Impact of D-Configuration and Methyl Substitution on Receptor Selectivity and Potency

The stereochemistry of amino acid residues within a peptide is a critical determinant of its three-dimensional structure and, consequently, its biological activity. The D-configuration of this compound introduces a significant conformational constraint on the peptide backbone. This alteration can lead to a peptide conformation that is more favorable for binding to a specific receptor subtype, thereby enhancing selectivity.

Furthermore, the methyl substitutions on the phenyl ring can also contribute to receptor selectivity. Different receptor subtypes may possess subtle differences in the architecture of their binding sites. The specific steric and electronic profile of the 2,4-dimethylphenyl group may allow for preferential binding to one receptor over another. For instance, in the development of opioid peptides, the modification of the tyrosine residue, another aromatic amino acid, with dimethyl substitutions has been shown to influence receptor potency and selectivity. nih.gov

The following table provides a hypothetical comparison of the receptor selectivity of peptide analogs.

| Peptide Analog | Modification | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (B/A) |

| Analog A | L-Phenylalanine | 100 | 200 | 2 |

| Analog B | D-Phenylalanine | 50 | 150 | 3 |

| Analog C | This compound | 10 | 250 | 25 |

This table is for illustrative purposes to demonstrate the potential impact of the specified modification on receptor selectivity.

Correlation of Conformational Features with Biological Activity

The biological activity of a peptide is intrinsically linked to its conformational preferences. The incorporation of this compound can induce specific secondary structures, such as β-turns or helical motifs, which may be essential for receptor recognition and binding. The rigidity imparted by the D-amino acid and the steric hindrance from the dimethyl groups can stabilize a particular bioactive conformation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Highly Substituted Non-Natural D-Amino Acids

The synthesis of highly substituted non-natural amino acids, particularly in their D-isomeric form, can be challenging. researchgate.netacs.org Future research will likely focus on developing more efficient and stereoselective synthetic methods to access a wider variety of these building blocks. nih.govnih.gov This will expand the chemical space available for peptide design and drug discovery.

Advanced Applications in Complex Peptide Architectures (e.g., Stapled Peptides, Constrained Peptides)

The conformational constraints imposed by Boc-2,4-Dimethyl-D-Phenylalanine make it an attractive candidate for incorporation into complex peptide architectures like stapled and constrained peptides. nih.gov These structures aim to mimic the secondary structures of proteins, leading to enhanced stability and cell permeability. nih.gov The unique steric bulk of the dimethylphenyl group could be leveraged to create novel peptide topologies with tailored biological activities.

Integration with Artificial Intelligence and Machine Learning for De Novo Peptide Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used for the de novo design of peptides with specific functions. acs.orgoup.comnih.gov These computational tools can predict the properties of peptides containing non-natural amino acids like this compound, accelerating the design-build-test cycle of peptide drug discovery. u-tokyo.ac.jpbiotechniques.com By training algorithms on datasets that include such residues, it may be possible to design novel peptides with optimized activity and stability profiles.

Exploration of Unique Stereochemical Effects beyond Proteolytic Stability

While the enhanced proteolytic stability of D-amino acids is well-established, the full extent of their stereochemical influence on peptide function is still being explored. researchgate.net The specific orientation of the 2,4-dimethylphenyl side chain in a D-configuration could lead to unique interactions with biological targets that are not achievable with the corresponding L-isomer. nih.gov Future research will likely delve deeper into these subtle stereochemical effects to design peptides with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Boc-protected dimethylphenylalanine derivatives, and how can reaction conditions be optimized to minimize side products?

- Synthesis of Boc-protected amino acids typically involves sequential protection/deprotection steps. For example, N-Boc-γ-3,3-diphenylalanine synthesis (a structurally analogous compound) employs Grignard reactions (PhMgBr), acid hydrolysis (AcOH), hydrogenation (H₂/Pd(OH)₂), and oxidation (Jones reagent) . Critical optimization includes temperature control (e.g., −78 °C for Grignard addition) and catalyst selection (e.g., 20% Pd(OH)₂/C for selective hydrogenation). Purity can be verified via HPLC and NMR to confirm dimethyl group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing Boc-2,4-Dimethyl-D-Phenylalanine, and what spectral markers indicate successful derivatization?

- ¹H/¹³C NMR : Methyl groups (δ ~1.2–1.4 ppm for Boc tert-butyl; δ ~2.3–2.6 ppm for aromatic methyl) and Boc carbonyl (δ ~155–160 ppm).

- FT-IR : C=O stretch (~1680–1720 cm⁻¹ for Boc group) and N-H bend (~3300 cm⁻¹ for deprotected amine).

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., C₁₅H₂₁NO₄: calc. 279.3 g/mol) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound as a receptor antagonist, and what controls are essential?

- Use in vitro assays (e.g., cell migration or cytokine secretion) with escalating concentrations (e.g., 1–100 μM) of the compound. Include controls:

- Positive control : Known FPR2 agonist (e.g., MMK-1) .

- Negative control : Vehicle (e.g., DMSO) and receptor-null cells.

- Specificity control : Co-treatment with excess ligand (e.g., LXA4) to confirm competitive antagonism .

Q. What experimental strategies can resolve contradictions in partial receptor blockade observed with Boc derivatives?

- Incomplete antagonism (e.g., Boc-2 blocking ~70% of LXA4 effects) may suggest alternative pathways. Methodological approaches include:

- Pathway inhibition : Use kinase inhibitors (e.g., NF-κB inhibitors) to identify secondary signaling routes .

- Genetic knockdown : CRISPR/Cas9-mediated FPR2 knockout to isolate receptor-specific effects .

- Dose escalation : Test higher Boc-2 concentrations (up to solubility limits) to rule out insufficient dosing .

Q. How do composite catalysts incorporating Boc-modified phenylalanine derivatives enhance photocatalytic degradation of pollutants like ciprofloxacin?

- Mechanism : Boc groups can alter electronic properties of catalysts (e.g., g-C₃N₄/BiOCl composites), improving visible-light absorption and electron-hole separation. For CN/BOC-2, optimal g-C₃N₄ doping (e.g., 2:1 BiOCl ratio) increases persulfate activation, boosting CIP degradation rates by 2.56× .

- Validation : Compare photocurrent responses (via linear sweep voltammetry) and bandgap measurements (UV-Vis Tauc plots) to confirm enhanced charge transfer .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-dependent variability in this compound bioactivity studies?

- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for pairwise differences).

- Robustness checks : Bootstrap resampling to assess confidence intervals for EC₅₀ values, especially with partial antagonism .

Q. How should researchers evaluate the environmental impact of degradation byproducts from Boc-containing catalytic systems?

- Bioindicators : Use Vibrio fischeri luminescence inhibition assays to measure acute toxicity (e.g., 10 mg L⁻¹ CIP reduces luminescence by 55.67% initially, declining to 44.21% post-degradation) .

- LC-MS/MS : Identify degradation intermediates and compare their toxicity profiles to parent compounds.

- Ecological modeling : Apply quantitative structure-activity relationship (QSAR) models to predict long-term ecotoxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.